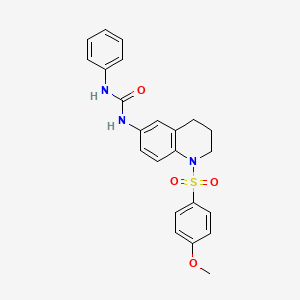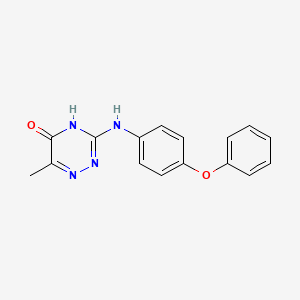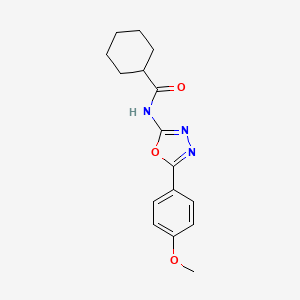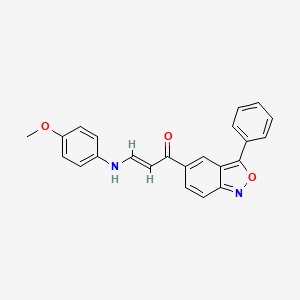![molecular formula C14H14N2O B2505431 N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-20-2](/img/structure/B2505431.png)
N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” is a chemical compound with diverse applications in various fields of research and industry. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing a diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . Specific synthesis methods for similar compounds involve reactions like the Paal-Knorr pyrrole condensation .Molecular Structure Analysis
The molecular structure of “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” can be analyzed using techniques like NMR spectroscopy . The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions involving “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical shifts of the compound’s protons and carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” can be analyzed using various techniques. For instance, its melting point and yield can be determined experimentally . Its molecular weight is 226.279 .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrrole derivatives have shown significant anticancer activity. For instance, some pyrrole-containing analogs have exhibited good cytotoxic activity against various cancer cell lines . The PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis, is a validated drug target for cancer treatment .
Antipsychotic Properties
Drugs containing a pyrrole ring system are known to have antipsychotic properties . This suggests that “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of various psychiatric disorders.
β-Adrenergic Antagonist
Pyrrole-based drugs are known to act as β-adrenergic antagonists . These drugs are used to treat conditions like hypertension and angina, and could potentially be used to treat other cardiovascular diseases.
Anxiolytic Effects
Pyrrole derivatives are also known to have anxiolytic effects . This suggests potential applications in the treatment of anxiety disorders.
Antibacterial and Antifungal Properties
Pyrrole-based compounds have been found to have antibacterial and antifungal properties . This suggests potential use in the development of new antimicrobial agents.
Antiprotozoal and Antimalarial Activities
Pyrrole derivatives have shown antiprotozoal and antimalarial activities . This suggests potential applications in the treatment of diseases caused by protozoan parasites, including malaria.
Direcciones Futuras
The future directions for “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Due to the diverse therapeutic response profile of pyrrole-containing compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
N-(2-methyl-3-pyrrol-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-14(17)15-12-7-6-8-13(11(12)2)16-9-4-5-10-16/h3-10H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIEKHAZXAQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)




![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)




![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)